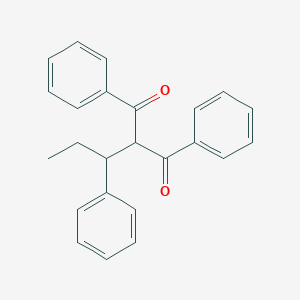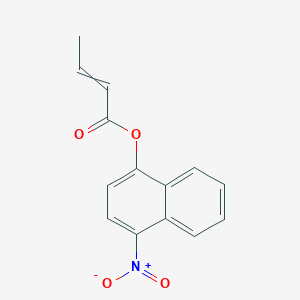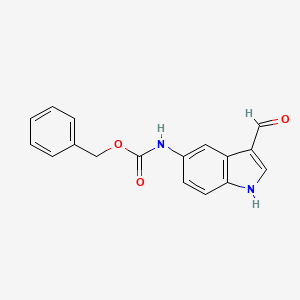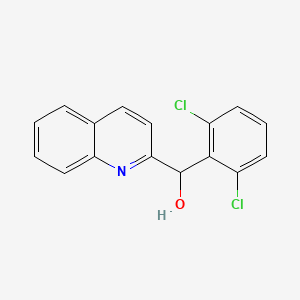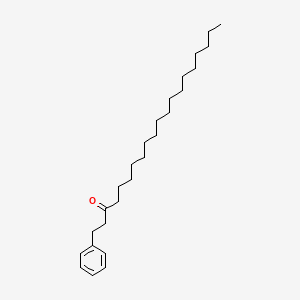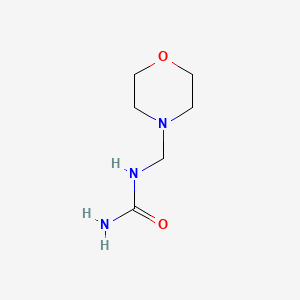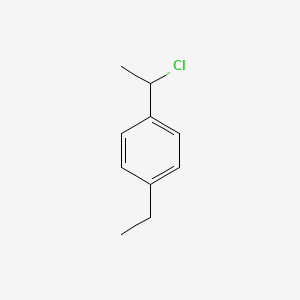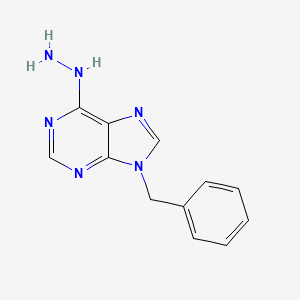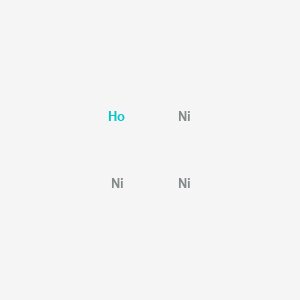
Benzene, 1,2-hexadienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-hexadienyl- is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of benzene where a hexadienyl group is attached to the benzene ring. This compound is known for its unique structure, which includes a conjugated diene system, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,2-hexadienyl- can be synthesized through several methods. One common approach involves the reaction of benzene with hexadienyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods: This involves the use of large reactors, controlled temperatures, and efficient separation techniques to obtain high yields of the compound .
Types of Reactions:
Oxidation: Benzene, 1,2-hexadienyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of hexadiene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Hexadiene derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Scientific Research Applications
Benzene, 1,2-hexadienyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of substituents on benzene rings.
Biology: Research on its biological activity and potential as a precursor for biologically active molecules.
Medicine: Investigations into its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism by which benzene, 1,2-hexadienyl- exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for delocalization of electrons, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic aromatic substitution or oxidation .
Comparison with Similar Compounds
Benzene, 1,3-hexadienyl-: Another derivative of benzene with a different positioning of the hexadienyl group.
Uniqueness: Benzene, 1,2-hexadienyl- is unique due to its conjugated diene system, which imparts distinct reactivity and makes it a valuable compound for studying the effects of conjugation on chemical behavior. Its ability to undergo a variety of reactions and form diverse products sets it apart from simpler benzene derivatives .
Properties
CAS No. |
13633-27-7 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h4-5,7-11H,2-3H2,1H3 |
InChI Key |
MSIPDVCLKKSQNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


